Cas no 1131594-60-9 (3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)

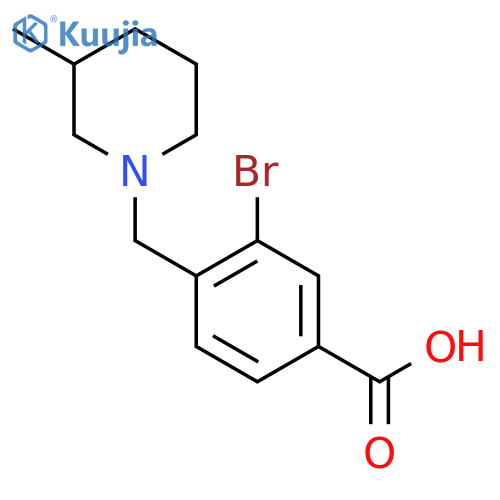

1131594-60-9 structure

商品名:3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid

- 3-bromo-4-[(3-methylpiperidin-1-yl)methyl]benzoic acid

- DTXSID90662419

- 1131594-60-9

- 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoicacid

- AKOS015842789

- DB-366094

-

- インチ: InChI=1S/C14H18BrNO2/c1-10-3-2-6-16(8-10)9-12-5-4-11(14(17)18)7-13(12)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18)

- InChIKey: LGCJZTZVMALETP-UHFFFAOYSA-N

- ほほえんだ: CC1CCCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br

計算された属性

- せいみつぶんしりょう: 311.052

- どういたいしつりょう: 311.052

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5A^2

- 疎水性パラメータ計算基準値(XlogP): 1

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM159313-1g |

3-bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid |

1131594-60-9 | 95% | 1g |

$505 | 2021-08-05 | |

| Chemenu | CM159313-1g |

3-bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid |

1131594-60-9 | 95% | 1g |

$470 | 2023-01-19 | |

| Alichem | A129006654-1g |

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid |

1131594-60-9 | 95% | 1g |

$479.60 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757675-1g |

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid |

1131594-60-9 | 98% | 1g |

¥3553.00 | 2024-08-09 |

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

2. Water

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1131594-60-9 (3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量